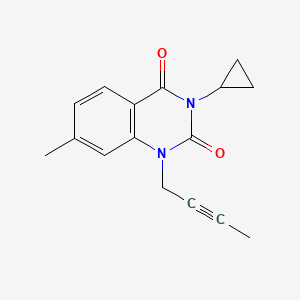

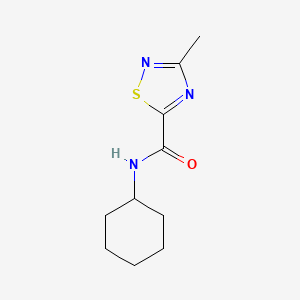

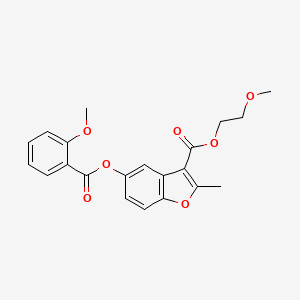

![molecular formula C18H15FN2O3S2 B2949171 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide CAS No. 892032-43-8](/img/structure/B2949171.png)

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide” is a thiazole derivative . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of similar thiazole derivatives often involves the reaction of precursors under certain conditions . For example, the compound “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” was synthesized by reacting the precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

Thiazole derivatives have been investigated for their antitubercular activity against M. tuberculosis H37Rv strain . The activity of these compounds can be comparable to standard drugs like rifampicin and isoniazid .Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Compounds incorporating the sulfamoyl moiety, akin to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide, have been synthesized for their potential as antimicrobial agents. One study synthesized new heterocyclic compounds showing promising in vitro antibacterial and antifungal activities, highlighting their potential use as antimicrobial agents (Darwish et al., 2014).

Antitumor Activities

Sulfonamide derivatives have been explored for their cytotoxic activities against various cancer cell lines, demonstrating potential therapeutic applications. Research into sulfonamide derivatives with various moieties has shown potent anticancer activity against breast and colon cancer cell lines, suggesting these compounds as promising candidates for cancer therapy (Ghorab et al., 2015). Additionally, derivatives have shown anticonvulsant activity, indicating their utility in treating neurological disorders (Farag et al., 2012).

Material Science

In the realm of material science, novel fluorinated polyamides containing sulfone moieties have been developed, showcasing high thermal stability and potential applications in advanced material technologies. These materials exhibit excellent properties suitable for use in high-performance applications, including fuel cell membranes and other technologically significant areas (Liu et al., 2013).

Wirkmechanismus

Target of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on their structure and the nature of the target . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Given the wide range of biological activities exhibited by thiazole derivatives, the effects can be diverse and depend on the specific targets and pathways involved .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S2/c1-12-2-8-15(9-3-12)26(23,24)11-17(22)21-18-20-16(10-25-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHZSNYIVOZHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

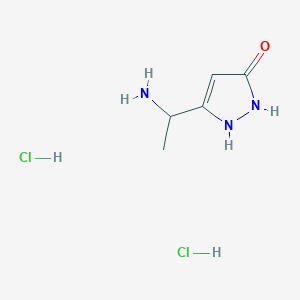

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2949095.png)

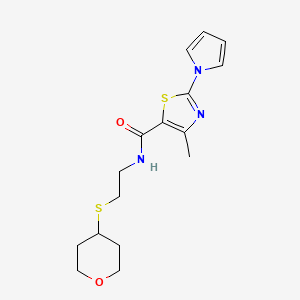

![2-Methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2949098.png)

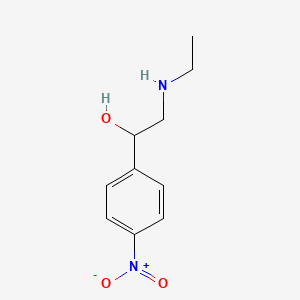

![2-((2-Methoxybenzyl)thio)benzo[d]thiazole](/img/structure/B2949100.png)

![3-(3,4-dimethoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2949101.png)

![1,3-dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2949103.png)